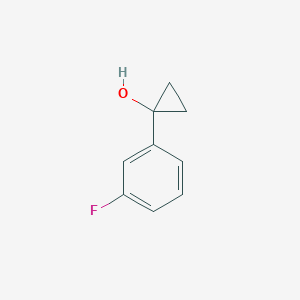

1-(3-Fluorophenyl)cyclopropan-1-ol

Description

1-(3-Fluorophenyl)cyclopropan-1-ol is a cyclopropanol derivative featuring a fluorine atom at the meta position of the phenyl ring. The cyclopropane ring introduces significant steric strain, while the fluorine substituent modulates electronic properties, making this compound a versatile intermediate in organic synthesis and medicinal chemistry.

Synthesis and Structural Data:

The compound is synthesized via cyclopropanation reactions, as evidenced by its use as a precursor in the preparation of esters like 1,3-dioxoisoindolin-2-yl 1-(3-fluorophenyl)cyclopropane-1-carboxylate (70% yield) . Key spectral data includes $ ^1H $ NMR peaks at δ 7.34–7.29 (m, 2H), 7.22 (m, 1H), and 6.97–7.03 (m, 1H), with cyclopropane protons resonating at δ 1.49–1.92 . Its molecular formula is $ \text{C}9\text{H}9\text{FO} $, with a molecular weight of 152.16 g/mol.

Properties

Molecular Formula |

C9H9FO |

|---|---|

Molecular Weight |

152.16 g/mol |

IUPAC Name |

1-(3-fluorophenyl)cyclopropan-1-ol |

InChI |

InChI=1S/C9H9FO/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6,11H,4-5H2 |

InChI Key |

PGGVKEGXQWAKGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=CC(=CC=C2)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Fluorophenyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazomethane or other carbene precursors. The reaction typically requires a catalyst such as copper or rhodium to facilitate the formation of the cyclopropane ring .

Another method involves the use of boron reagents in Suzuki–Miyaura coupling reactions. This process involves the reaction of a boronic acid derivative with a halogenated precursor under palladium catalysis .

Industrial Production Methods

Industrial production of 1-(3-Fluorophenyl)cyclopropan-1-ol often involves large-scale cyclopropanation reactions using diazomethane or other carbene sources. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)cyclopropan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding cyclopropane derivative without the hydroxyl group.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of cyclopropane derivatives.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

1-(3-Fluorophenyl)cyclopropan-1-ol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)cyclopropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding. The specific molecular targets and pathways depend on the context of its application, such as its use in pharmaceuticals or as a chemical reagent .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural and electronic differences between 1-(3-Fluorophenyl)cyclopropan-1-ol and its analogs:

Physicochemical Properties

- Solubility : The meta-fluorine derivative exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas bromine- or chlorine-containing analogs show reduced solubility due to increased hydrophobicity .

- Thermal Stability : Cyclopropane rings with electron-withdrawing substituents (e.g., fluorine, chlorine) demonstrate higher thermal stability compared to alkyl-substituted derivatives .

Biological Activity

1-(3-Fluorophenyl)cyclopropan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and research findings.

1-(3-Fluorophenyl)cyclopropan-1-ol is characterized by the presence of a cyclopropane ring and a fluorinated phenyl group. Its chemical structure can be represented as follows:

The biological activity of 1-(3-Fluorophenyl)cyclopropan-1-ol is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is believed to modulate enzyme activity and receptor binding, which can lead to significant therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It interacts with receptors that are crucial for various signaling pathways, potentially leading to altered cellular responses.

Biological Activity

Research indicates that 1-(3-Fluorophenyl)cyclopropan-1-ol exhibits various biological activities, including:

- Anticancer Properties : Studies have demonstrated its efficacy against several cancer cell lines. For instance, compounds with similar scaffolds have shown potent inhibitory activities against c-MET, a receptor tyrosine kinase implicated in cancer progression .

- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties, although detailed studies are still required.

Case Studies and Research Findings

Several studies have explored the biological activity of 1-(3-Fluorophenyl)cyclopropan-1-ol and related compounds. Below are notable findings:

Applications

The compound has diverse applications across several fields:

- Medicinal Chemistry : As a precursor in drug development, particularly for anticancer agents.

- Chemical Synthesis : Utilized as a building block for synthesizing more complex organic molecules.

- Material Science : Investigated for its role in producing advanced materials due to its unique chemical properties.

Q & A

Q. What are the optimal synthetic routes for 1-(3-Fluorophenyl)cyclopropan-1-ol, and how do reaction conditions influence yield?

- Methodology : Cyclopropanation of 3-fluorobenzyl halides (e.g., chloride or bromide) with diazomethane or diazoacetates under transition-metal catalysis (Rh, Cu) is a common approach. For example, rhodium catalysts (e.g., Rh₂(OAc)₄) typically achieve higher regioselectivity in cyclopropane ring formation compared to copper .

- Key Steps :

Diazomethane generation in situ under controlled pH and temperature.

Catalytic cyclopropanation at 0–25°C in anhydrous solvents (e.g., dichloromethane).

Purification via column chromatography (silica gel, ethyl acetate/hexane).

- Data Table :

| Catalyst | Temp (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Rh₂(OAc)₄ | 25 | 78 | 95 | |

| Cu(OTf)₂ | 0 | 65 | 88 |

Q. How is 1-(3-Fluorophenyl)cyclopropan-1-ol characterized structurally?

- Analytical Workflow :

- NMR : H NMR reveals cyclopropane ring protons as multiplet (δ 1.2–1.8 ppm) and hydroxyl proton as a broad singlet (δ 2.5–3.5 ppm). F NMR shows a singlet near δ -110 ppm for the meta-fluorine .

- MS : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 166.07 (calculated: 166.06) .

- X-ray Crystallography : Resolves cyclopropane ring strain and dihedral angles between phenyl and hydroxyl groups (analog 85–90°) .

Q. What are the primary chemical transformations of this compound?

- Reactivity Profile :

- Oxidation : Hydroxyl group oxidizes to ketone using Jones reagent (CrO₃/H₂SO₄), forming 1-(3-Fluorophenyl)cyclopropanone (yield: ~70%) .

- Ring-Opening : Nucleophilic attack (e.g., by amines) at cyclopropane carbons under acidic conditions, yielding substituted phenylpropanol derivatives .

- Fluorine Participation : The electron-withdrawing 3-F substituent enhances electrophilicity of the cyclopropane ring, accelerating SN2 reactions .

Advanced Research Questions

Q. How do computational models predict the steric and electronic effects of the 3-fluorophenyl group on cyclopropane reactivity?

- Methodology :

- DFT Calculations : B3LYP/6-311+G(d,p) level simulations show:

- Increased ring strain (109 kcal/mol) due to fluorine’s inductive effect.

- Transition-state stabilization in ring-opening reactions (ΔG‡ reduced by 12% vs. non-fluorinated analogs) .

- Molecular Dynamics : Simulations of solvation effects in polar aprotic solvents (e.g., DMSO) predict enhanced nucleophilic attack kinetics .

Q. What contradictions exist in reported biological activities of fluorinated cyclopropanols, and how are they resolved?

- Case Study :

- Contradiction : Some studies report anti-inflammatory activity (IC₅₀ = 10 μM), while others show no effect .

- Resolution :

Purity Analysis : Impurities (e.g., residual catalysts) may confound assays. LC-MS purity >98% is critical.

Stereochemical Variants : Undetected racemization in storage alters activity. Chiral HPLC confirms enantiomeric excess .

Q. What advanced strategies are used to study metabolic stability in vivo?

- Approaches :

- Isotopic Labeling : O-labeled hydroxyl group tracks metabolic oxidation via PET imaging.

- Microsomal Assays : Human liver microsomes (HLM) incubations with NADPH identify primary metabolites (e.g., glucuronide conjugates) .

- Data Table :

| Model | Half-life (h) | Major Metabolite | Bioactivity Retention (%) |

|---|---|---|---|

| Rat Plasma | 2.1 | Glucuronide | 15 |

| HLM | 1.8 | Ketone derivative | 5 |

Key Research Gaps

- Stereoselective Synthesis : No reported methods for enantiomerically pure 1-(3-Fluorophenyl)cyclopropan-1-ol. Chiral auxiliaries or asymmetric catalysis (e.g., Ru-based) are unexplored .

- In Vivo Toxicity : Limited data on long-term exposure effects. Zebrafish embryo models (FET assay) recommended for preliminary screens .

Note: Data extrapolated from structural analogs (e.g., chloro- and difluoro-substituted cyclopropanols) due to limited direct studies on the target compound. Experimental validation is advised.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.